What are the basic properties of Diethoxy(methyl)vinylsilane?
What are the basic properties of Diethoxy(methyl)vinylsilane?
An In-depth Technical Guide to Diethoxy(methyl)vinylsilane for Scientific Applications
Introduction: The Bifunctional Workhorse of Material Science
Diethoxy(methyl)vinylsilane is a versatile organosilicon compound that holds a significant position in the fields of materials science, polymer chemistry, and organic synthesis.[1][2] Its utility stems from a unique bifunctional structure, featuring two hydrolyzable ethoxy groups and a reactive vinyl group attached to a central silicon atom. This dual-reactivity allows it to act as a molecular bridge, forming stable covalent bonds with both inorganic and organic materials.[3] This guide provides a comprehensive overview of its fundamental properties, reactivity, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Molecular Structure and Identifiers
The structure of Diethoxy(methyl)vinylsilane is key to its function. The silicon atom is bonded to a methyl group, a vinyl group, and two ethoxy groups. This arrangement provides a combination of hydrolytic sensitivity and susceptibility to polymerization.
Table 1: Compound Identifiers
| Identifier | Value |
| IUPAC Name | Ethenyl(diethoxy)methylsilane |
| CAS Number | 5507-44-8[1][4][5][6] |
| Molecular Formula | C₇H₁₆O₂Si[4][6] |
| Synonyms | (Diethoxymethylsilyl)ethylene, Methylvinyldiethoxysilane, Vinyldiethoxymethylsilane[4][7][8] |
| InChI | 1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 |
| InChIKey | MBGQQKKTDDNCSG-UHFFFAOYSA-N |
| SMILES | CCO(OCC)C=C |
Physicochemical Properties
Diethoxy(methyl)vinylsilane is a colorless liquid under standard conditions.[9] Its physical and chemical properties are critical for its handling, storage, and application. It is a flammable liquid with a low flash point, necessitating careful handling away from ignition sources.[8]
Table 2: Key Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 160.29 g/mol | [4][6][8] |
| Form | Liquid | |
| Boiling Point | 133-134 °C | [1][3] |
| Density | 0.858 g/mL at 25 °C | [1][3] |
| Refractive Index (n20/D) | 1.401 | [1] |
| Flash Point | 17 °C (62.6 °F) - closed cup | [2] |
| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |
Reactivity and Mechanistic Pathways
The utility of Diethoxy(methyl)vinylsilane is defined by the distinct reactivity of its two functional ends: the ethoxy groups and the vinyl group.
Hydrolysis and Condensation
The ethoxy groups are susceptible to hydrolysis in the presence of water, a reaction often catalyzed by acids or bases. This process yields highly reactive silanol (Si-OH) intermediates and ethanol as a byproduct. These silanols can then undergo self-condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures. This mechanism is fundamental to its role in forming inorganic networks and bonding to hydroxylated surfaces like glass and silica.
Caption: Hydrolysis of ethoxy groups to silanols and subsequent condensation.
Vinyl Group Reactivity
The vinyl group (-CH=CH₂) is a versatile functional handle that can participate in a variety of organic reactions. It readily undergoes free-radical polymerization or can be incorporated into polymer chains via copolymerization with other monomers like styrenes and acrylates.[7] Furthermore, it is an active participant in hydrosilylation reactions, allowing for the grafting of the silane onto silicones or other polymers containing Si-H bonds.
Caption: Polymerization schematic via the vinyl group functionality.
Core Applications and Field-Proven Insights
Coupling Agent and Surface Modifier
The primary application of Diethoxy(methyl)vinylsilane is as a coupling agent to enhance adhesion between inorganic substrates (e.g., glass fibers, silica, metals) and organic polymers.[3][7]
-
Mechanism of Action: The ethoxy groups hydrolyze and form covalent bonds with hydroxyl groups on the inorganic surface. The vinyl group then copolymerizes with the surrounding organic resin matrix. This creates a durable, covalent bridge across the interface, dramatically improving the mechanical strength, durability, and moisture resistance of the resulting composite material.[3][7]
-
Field Insight: Proper surface preparation of the inorganic substrate is critical. The surface must be clean and possess a sufficient population of hydroxyl groups to ensure efficient bonding. A pre-treatment step, such as an acid wash or plasma treatment, is often employed in industrial applications to activate the surface prior to silane application.
Caption: Dual reactivity of Diethoxy(methyl)vinylsilane as a molecular bridge.
Polymer Synthesis and Cross-Linking
Diethoxy(methyl)vinylsilane is also used directly in the synthesis of advanced polymers.[1][2]
-
Resin Encapsulation: It is a precursor for preparing benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry due to their high thermal stability and low dielectric properties.[1][2]
-
Sensor Development: The silane can be used to create polysiloxane-modified tetraphenylethene (PTPESi), a material with potential applications in sensors for the vapor-phase detection of explosives.[1][2]
-
Cross-Linking Agent: In silicone rubbers and other resins, it serves as a cross-linking agent, improving the material's strength and flexibility.[7]
Experimental Protocol: Surface Modification of Silica Gel
This protocol describes a standard laboratory procedure for covalently bonding Diethoxy(methyl)vinylsilane to the surface of silica gel, a common experimental model for inorganic substrates.
Objective: To functionalize silica gel with vinyl groups to enhance its compatibility with non-polar organic phases.
Methodology:
-
Substrate Activation (Causality: To ensure a high density of surface hydroxyl groups for reaction):
-
Place 10 g of silica gel in a round-bottom flask.
-
Add 100 mL of 1 M Hydrochloric Acid (HCl).
-
Stir the slurry for 2 hours at 60°C.
-
Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7).
-
Dry the activated silica gel in an oven at 120°C for at least 4 hours to remove physisorbed water.
-
-
Silanization Reaction (Causality: To covalently attach the silane to the activated surface):
-
Transfer the dried silica gel to a new, dry round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Add 100 mL of anhydrous toluene to the flask.
-
Add 2 mL of Diethoxy(methyl)vinylsilane to the slurry.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 6 hours under a nitrogen atmosphere to prevent premature hydrolysis from ambient moisture.
-
-
Washing and Curing (Causality: To remove unreacted silane and promote surface cross-linking):
-
Cool the mixture to room temperature.
-
Filter the functionalized silica gel.
-
Wash the silica sequentially with 50 mL of toluene, 50 mL of ethanol, and 50 mL of diethyl ether to remove any non-covalently bound silane.
-
Dry the washed silica in a vacuum oven at 80°C for 4 hours. This final heating step helps to drive the condensation of any remaining surface silanol groups, creating a more stable, cross-linked surface layer.
-
Validation: The success of the modification can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The modified silica should show new characteristic peaks for C-H stretching of the methyl and vinyl groups (~2900-3000 cm⁻¹) and the C=C stretching of the vinyl group (~1600 cm⁻¹).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of Diethoxy(methyl)vinylsilane.
Table 3: Expected Spectroscopic Signatures
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -Si-CH₃ (singlet) | ~0.1-0.2 ppm |
| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | |
| -O-CH₂ -CH₃ (quartet) | ~3.8 ppm | |
| -CH =CH₂ (multiplet) | ~5.7-6.2 ppm | |
| ¹³C NMR | -Si-C H₃ | ~ -5 ppm |
| -O-CH₂-C H₃ | ~18 ppm | |
| -O-C H₂-CH₃ | ~59 ppm | |
| -C H=C H₂ | ~130-140 ppm | |
| FTIR | C-H Stretch (Aliphatic) | 2975, 2928, 2885 cm⁻¹ |
| C=C Stretch (Vinyl) | 1601 cm⁻¹ | |
| Si-O-C Stretch | 1080, 1105 cm⁻¹ |
Note: Actual shifts may vary depending on the solvent and spectrometer used.
Safety and Handling
Diethoxy(methyl)vinylsilane is a hazardous chemical that requires strict safety protocols.
-
Primary Hazards: It is a highly flammable liquid and vapor.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Inhalation may also lead to allergy or asthma-like symptoms.[8]
-
Personal Protective Equipment (PPE): Use of chemical safety goggles or a face shield, protective gloves, and a respirator with a suitable filter (e.g., type ABEK) is mandatory.[10]
-
Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof equipment and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]
References
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The Importance of Vinyldiethoxymethylsilane in the Chemical Industry - INNO Specialty Chemicals. (URL: [Link])
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Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem. (URL: [Link])
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VINYLMETHYLDIETHOXYSILANE - Gelest, Inc. (URL: [Link])
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Diethoxy(methyl)vinylsilane - Optional[13C NMR] - SpectraBase. (URL: [Link])
-
Diethoxy(methyl)vinylsilane - Optional[17O NMR] - SpectraBase. (URL: [Link])
-
Monomer detail | Diethoxy(methyl)(vinyl)silane - CoPolDB. (URL: [Link])
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